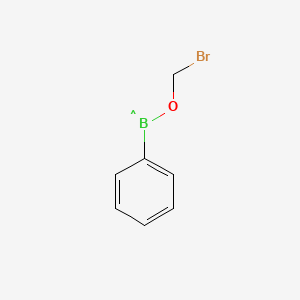
2,2,3,3,4,4-Hexafluoro-4-(1,1,2-trifluoro-2-oxoethoxy)butanoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4-Hexafluoro-4-(1,1,2-trifluoro-2-oxoethoxy)butanoyl fluoride is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexafluoro-4-(1,1,2-trifluoro-2-oxoethoxy)butanoyl fluoride typically involves the reaction of hexafluorobutanoyl fluoride with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4,4-Hexafluoro-4-(1,1,2-trifluoro-2-oxoethoxy)butanoyl fluoride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4-Hexafluoro-4-(1,1,2-trifluoro-2-oxoethoxy)butanoyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: The compound is used in the production of high-performance materials, such as fluoropolymers and specialty coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4-Hexafluoro-4-(1,1,2-trifluoro-2-oxoethoxy)butanoyl fluoride involves its interaction with specific molecular targets. The compound can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The presence of multiple fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,4,4,4-Hexafluoro-1-butanol: A fluorinated alcohol with similar stability and reactivity.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Another fluorinated alcohol with an additional fluorine atom, offering different chemical properties.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated solvent known for its high ionizing power and ability to facilitate specific chemical reactions.
Uniqueness
2,2,3,3,4,4-Hexafluoro-4-(1,1,2-trifluoro-2-oxoethoxy)butanoyl fluoride stands out due to its unique combination of multiple fluorine atoms and an oxoethoxy group. This structure imparts high stability, reactivity, and selectivity, making it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
63095-45-4 |
|---|---|
Fórmula molecular |
C6F10O3 |
Peso molecular |
310.05 g/mol |
Nombre IUPAC |
2,2,3,3,4,4-hexafluoro-4-(1,1,2-trifluoro-2-oxoethoxy)butanoyl fluoride |
InChI |
InChI=1S/C6F10O3/c7-1(17)3(9,10)5(13,14)6(15,16)19-4(11,12)2(8)18 |
Clave InChI |
WQIILNZSCUSUKD-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(C(OC(C(=O)F)(F)F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



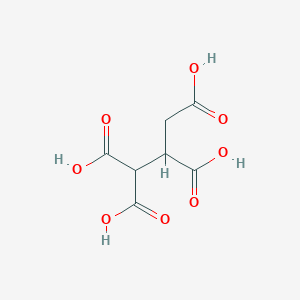
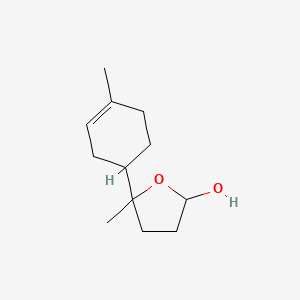
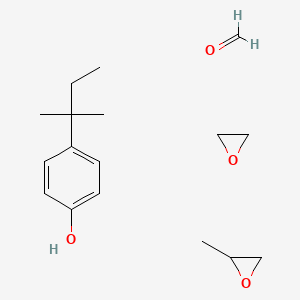
![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)
![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)
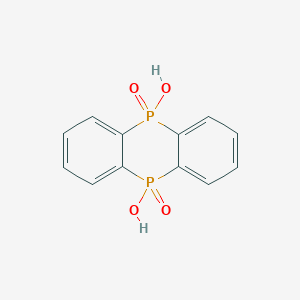

![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)

![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)

